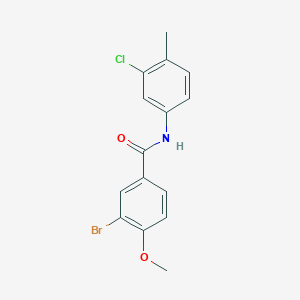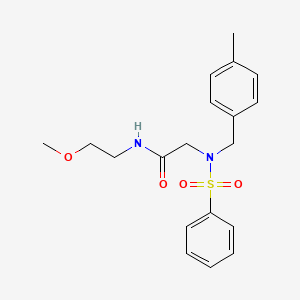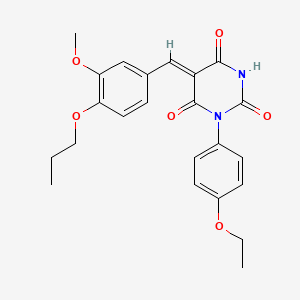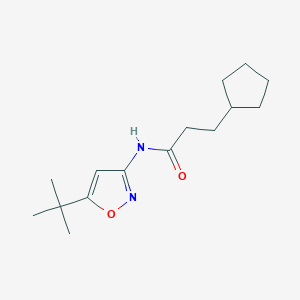![molecular formula C18H15N5O B5127142 2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound belongs to the family of 1,3,4-oxadiazoles, which are known for their diverse biological activities such as antitumor, antimicrobial, and anti-inflammatory properties.
作用機序
The exact mechanism of action of 2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been suggested that this compound can induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole can induce several biochemical and physiological effects in cancer cells. For instance, this compound can inhibit the activity of certain proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, it has been shown that this compound can modulate the expression of certain genes involved in cancer progression and metastasis.
実験室実験の利点と制限
One of the main advantages of using 2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole in lab experiments is its high potency and selectivity towards cancer cells. This compound exhibits significant antitumor activity even at low concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its relatively low solubility in water, which can pose challenges in certain experiments.
将来の方向性
There are several future directions for research on 2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole. One of the most promising directions is the development of this compound as a novel anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, this compound can be used as a building block for the synthesis of other bioactive molecules with potential applications in various fields.
合成法
The synthesis of 2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with 4-methylphenyl azide and copper (I) chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the triazole ring, which is then followed by the cyclization of the intermediate with phosphoryl chloride to yield the desired product.
科学的研究の応用
2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-8-10-15(11-9-12)23-13(2)16(19-22-23)18-21-20-17(24-18)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPLIPBKZWZHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-Methyl-1-(4-methylphenyl)-1h-1,2,3-tri-azol-4-yl]-5-phenyl-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)

![5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)





![3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5127146.png)
![5-(2,5-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5127159.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B5127163.png)
![2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5127171.png)